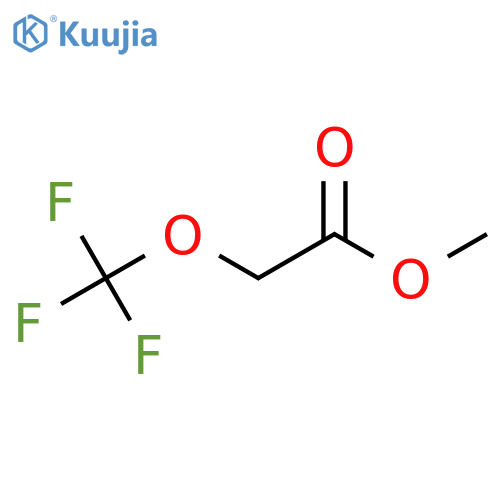

Cas no 69104-99-0 ((Trifluoromethoxy)acetic acid methyl ester)

(Trifluoromethoxy)acetic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- FCH2328039

- PC53239

- (Trifluoromethoxy)acetic acid methyl ester

- Trifluoromethoxy-acetic acid methyl ester

-

- MDL: MFCD23382088

- インチ: 1S/C4H5F3O3/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3

- InChIKey: YHRXNEBBBAMXSK-UHFFFAOYSA-N

- ほほえんだ: FC(OCC(=O)OC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 119

- トポロジー分子極性表面積: 35.5

(Trifluoromethoxy)acetic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB290047-1 g |

(Trifluoromethoxy)acetic acid methyl ester, 97%; . |

69104-99-0 | 97% | 1g |

€699.00 | 2022-09-01 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0802-5g |

Trifluoromethoxy-acetic acid methyl ester |

69104-99-0 | 97% | 5g |

33904.74CNY | 2021-05-08 | |

| abcr | AB290047-5 g |

(Trifluoromethoxy)acetic acid methyl ester, 97%; . |

69104-99-0 | 97% | 5g |

€1,875.00 | 2022-09-01 | |

| eNovation Chemicals LLC | Y1128439-500mg |

Trifluoromethoxy-acetic acid methyl ester |

69104-99-0 | 95% | 500mg |

$780 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1128439-5g |

Trifluoromethoxy-acetic acid methyl ester |

69104-99-0 | 95% | 5g |

$5350 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1128439-1g |

Trifluoromethoxy-acetic acid methyl ester |

69104-99-0 | 95% | 1g |

$1430 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1128439-1g |

Trifluoromethoxy-acetic acid methyl ester |

69104-99-0 | 95% | 1g |

$1430 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0802-5g |

Trifluoromethoxy-acetic acid methyl ester |

69104-99-0 | 97% | 5g |

¥41796.03 | 2025-01-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0802-1g |

Trifluoromethoxy-acetic acid methyl ester |

69104-99-0 | 97% | 1g |

¥11192.24 | 2025-01-22 | |

| abcr | AB290047-5g |

(Trifluoromethoxy)acetic acid methyl ester, 97%; . |

69104-99-0 | 97% | 5g |

€1875.00 | 2024-04-16 |

(Trifluoromethoxy)acetic acid methyl ester 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

(Trifluoromethoxy)acetic acid methyl esterに関する追加情報

69104-99-0および(Trifluoromethoxy)acetic acid methyl esterに関する最新研究動向

近年、化学生物医薬品分野において、CAS番号69104-99-0で識別される化合物およびその関連製品である(Trifluoromethoxy)acetic acid methyl esterに対する研究が注目を集めています。本化合物は、有機合成化学や医薬品開発において重要な中間体としての役割を果たしており、特にフッ素含有化合物の特異的な性質を活用した新規薬剤の設計・開発に広く利用されています。

2023年に発表された最新の研究によれば、(Trifluoromethoxy)acetic acid methyl esterは、その優れた脂溶性と代謝安定性から、中枢神経系標的薬剤の開発において重要な構築ブロックとして活用されています。特に、この化合物のトリフルオロメトキシ基(-OCF3)は、従来のメトキシ基(-OCH3)と比較して、より強い電子吸引性と立体障害の小ささを示し、これが薬理活性の最適化に寄与していることが明らかになりました。

最近の合成方法論の進展として、69104-99-0を出発物質とする新規な多段階合成経路が報告されています。この方法では、遷移金属触媒を用いたカップリング反応と連続フロー化学技術を組み合わせることで、従来法に比べて収率の向上と廃棄物の削減を同時に達成しています。特に、パラジウム触媒を用いたクロスカップリング反応において、この化合物が優れた反応性を示すことが確認されており、複雑な医薬品分子の効率的な構築に応用可能であることが示唆されています。

創薬化学の観点からは、(Trifluoromethoxy)acetic acid methyl esterを基本骨格とする一連のアナログ化合物が、各種疾患標的に対してスクリーニングされています。2024年初頭に発表された研究では、この化合物を出発点として設計された新規分子が、特定のキナーゼ阻害剤として有望な活性を示すことが報告されました。in vitroおよびin vivo試験の結果、これらの化合物は優れた選択性と薬物動態特性を有しており、現在さらに詳細な前臨床評価が進められています。

安全性評価に関する最新の知見として、69104-99-0およびその誘導体の毒性プロファイルに関する包括的な研究が行われています。これらの研究によると、適切な構造修飾を行うことで、代謝安定性と毒性のバランスを最適化できることが明らかになりました。特に、肝代謝酵素との相互作用を最小限に抑える分子設計が可能であることが示されており、これが今後の医薬品開発における重要な指針となることが期待されます。

今後の展望として、69104-99-0を基盤とする化学空間のさらなる探索が予想されます。計算化学と機械学習を組み合わせたin silicoスクリーニング手法の発展により、この化合物を出発点とするより多様で特異的な生物活性を有する分子の設計が可能になると考えられます。また、持続可能な化学の観点から、この化合物のグリーン合成法の開発も重要な研究課題として注目されています。

69104-99-0 ((Trifluoromethoxy)acetic acid methyl ester) 関連製品

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)